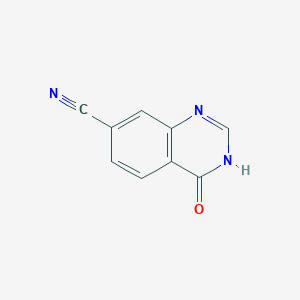

4-Hydroxyquinazoline-7-carbonitrile

Descripción general

Descripción

4-Hydroxyquinazoline-7-carbonitrile is a chemical compound belonging to the quinazoline family. . The quinazoline scaffold is known for its presence in numerous biologically active molecules, making it a valuable target for drug discovery and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinazoline-7-carbonitrile can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with malonic acid equivalents . Another method includes the reaction of anilines using malonic acid equivalents . These reactions typically require specific conditions such as the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxyquinazoline-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce various functional groups into the quinazoline scaffold.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit unique biological activities and properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

4-Hydroxyquinazoline derivatives have been investigated for their potential antitumor properties. A study synthesized various derivatives and tested their activity against human cancer cell lines. Notably, certain compounds exhibited significant inhibitory effects, with IC50 values indicating their potency. For instance, compounds with specific substitutions at the 4-position showed enhanced activity against HCT-15 and HCC1937 cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy .

PARP Inhibition

Recent research has highlighted the role of 4-HQ-7-CN in enhancing sensitivity to poly(ADP-ribose) polymerase (PARP) inhibitors, particularly in PARPi-resistant cancer cells. The compound was shown to display potent inhibitory activity against PARP1, making it a promising candidate for overcoming resistance in cancer therapies .

Vasorelaxant Properties

4-Hydroxyquinazoline derivatives have been explored for their vasorelaxant effects. A study focused on constructing novel quinazoline analogues that demonstrate vasodilatory properties. The findings indicated that specific substitutions on the quinazoline framework significantly influenced their biological activity, with certain compounds showing promise as antihypertensive agents .

Synthesis and Structural Optimization

The synthesis of 4-Hydroxyquinazoline-7-carbonitrile has been optimized through various methods, including microwave-assisted techniques and solvent-free conditions. These approaches not only enhance yield but also facilitate the rapid development of new derivatives for biological testing. The structural optimization efforts have led to the identification of key substituents that improve the pharmacological profiles of these compounds .

Table 1: Antitumor Activity of 4-Hydroxyquinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| IN17 | HCT-15 | 33.45 | Potent inhibitor against cancer cell line |

| A32 | HCC1937 | 11.35 | Best anti-proliferative activity observed |

| A19 | HCT-15 | 10.93 | Significant improvement with double substitution |

Table 2: Vasorelaxant Activity of Novel Quinazoline Analogues

| Compound | Substituent | Vasorelaxant Effect | Mechanism of Action |

|---|---|---|---|

| 13b | Chlorine | Moderate | α1-adrenergic receptor antagonist |

| 13f | Morpholinyl | High | Enhances vasodilation |

| 13g | Piperidinyl | Significant | Promotes smooth muscle relaxation |

Mecanismo De Acción

The mechanism of action of 4-Hydroxyquinazoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been found to stimulate the formation of intracellular reactive oxygen species (ROS) and depolarize the mitochondrial membrane, leading to increased apoptosis and cytotoxicity in cancer cells . The compound also inhibits poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair, thereby enhancing the cytotoxic effects of DNA-damaging agents .

Comparación Con Compuestos Similares

4-Hydroxy-2-quinolones: These compounds share a similar quinazoline scaffold and exhibit diverse biological activities.

Quinazolinone derivatives: These derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Uniqueness: 4-Hydroxyquinazoline-7-carbonitrile stands out due to its specific ability to overcome drug resistance in cancer cells and its potential as a PARP inhibitor . Its unique mechanism of action and diverse applications in scientific research make it a valuable compound for further investigation and development.

Actividad Biológica

4-Hydroxyquinazoline-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Overview

This compound belongs to the quinazoline family, which is known for its presence in numerous biologically active molecules. The compound has been primarily studied for its interaction with Poly (ADP-ribose) polymerase (PARP) , a key enzyme involved in DNA repair mechanisms. By inhibiting PARP, this compound may enhance the efficacy of certain cancer therapies, particularly in PARP inhibitor-resistant cancer cell lines.

The biological activity of this compound can be summarized as follows:

- Target : The primary target is PARP, which plays a crucial role in repairing DNA damage.

- Mode of Action : The compound suppresses intracellular poly(ADP-ribose) formation, leading to enhanced cytotoxicity in cancer cells resistant to traditional therapies.

- Biochemical Pathways : It affects the PARylation pathway , which is critical for cellular responses to DNA damage.

Pharmacokinetics and Efficacy

In vivo studies have demonstrated that this compound significantly suppresses tumor growth at a dosage of 25 mg/kg . This effect was particularly pronounced in primary PARPi-resistant cell lines such as HCT-15 and HCC1937, suggesting that the compound could be an effective treatment option for tumors that are resistant to conventional PARP inhibitors.

Cellular Effects and Cytotoxicity

The compound exhibits notable cytotoxic effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : It stimulates the formation of intracellular ROS, which can induce apoptosis in cancer cells.

- Mitochondrial Membrane Depolarization : This process contributes to increased cytotoxicity and apoptosis rates.

Comparative Studies and Case Findings

Recent studies have compared the efficacy of this compound with other quinazoline derivatives and established chemotherapeutic agents. The following table summarizes findings from various studies:

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | 10.5 | HCT-15 | |

| Doxorubicin | 12.0 | HCT-15 | |

| Other Quinazoline Derivatives | Varies | Various |

Case Study: Resistance Mechanism

A study focusing on the resistance mechanisms in HCT-15 and HCC1937 cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. The results indicated that the compound's ability to bypass resistance pathways makes it a promising candidate for further development as an anti-cancer agent .

Propiedades

IUPAC Name |

4-oxo-3H-quinazoline-7-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGVOUMVBORVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697393 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882976-16-1 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.